4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Binding and Hypoglycemic Activity
Benzamides and their analogs, such as p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid, have been explored for their hypoglycemic activities, potentially binding at insulin-releasing receptor sites of pancreatic beta cells. This suggests their utility in designing drugs for diabetes treatment by mimicking the action of sulfonylurea drugs (Brown & Foubister, 1984).
Antioxidant and Antibacterial Properties
Derivatives of benzamides, specifically 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and characterized for their structural properties and evaluated for in vitro biological activities. These compounds have demonstrated good antioxidant and antibacterial activities against Staphylococcus aureus, highlighting their potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).
Serotonin Receptor Agonist for Gastrointestinal Motility
Benzamide derivatives have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity, showing promise for enhancing gastrointestinal motility. This research underlines the role of such compounds in treating gastrointestinal disorders (Sonda et al., 2003).
Metabolism and Drug Development
Studies on the metabolism of novel antidepressants, like Lu AA21004, have provided insights into the oxidative pathways involved, contributing to the understanding of drug metabolism and development processes. This includes the identification of cytochrome P450 enzymes responsible for the metabolic transformations of these compounds (Hvenegaard et al., 2012).
Synthesis and Antimicrobial Activities
Research on the synthesis and characterization of benzamide derivatives has revealed significant antimicrobial properties. For instance, some new sulfonyl, 4-chloro phenoxy benzene, and dibenzoazepine substituted benzamides have been synthesized and evaluated for their antimicrobial efficacy, showcasing the potential of benzamides in developing new antimicrobial agents (Priya et al., 2006).
Eigenschaften
IUPAC Name |
4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-2-32-20-11-9-19(10-12-20)26(31)27-13-14-29-17-24(22-7-3-4-8-23(22)29)34-18-25(30)28-16-21-6-5-15-33-21/h3-4,7-12,17,21H,2,5-6,13-16,18H2,1H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKPHBJJDGUURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.